molecular formula C12H14F3NO2 B13566176 Tert-butyl 2-amino-5-(trifluoromethyl)benzoate

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate

Katalognummer: B13566176
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: IFWBPIYNBLLHDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural attributes and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the borylation of an intermediate diazonium salt, which is formed by the addition of tert-butyl nitrite to an aniline starting material . This reaction can be catalyzed by a radical initiator such as benzoyl peroxide (BPO) to improve efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism by which tert-butyl 2-amino-5-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzoates and related derivatives. Examples are tert-butyl 2-bromo-5-(trifluoromethyl)benzoate and tert-butyl 4-amino-2-(trifluoromethyl)benzoate .

Uniqueness

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H14F3NO2

Molekulargewicht

261.24 g/mol

IUPAC-Name

tert-butyl 2-amino-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(12(13,14)15)4-5-9(8)16/h4-6H,16H2,1-3H3

InChI-Schlüssel

IFWBPIYNBLLHDT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.